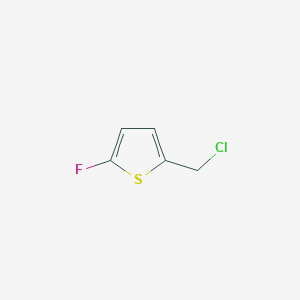

2-(Chloromethyl)-5-fluorothiophene

CAS No.:

Cat. No.: VC13572117

Molecular Formula: C5H4ClFS

Molecular Weight: 150.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H4ClFS |

|---|---|

| Molecular Weight | 150.60 g/mol |

| IUPAC Name | 2-(chloromethyl)-5-fluorothiophene |

| Standard InChI | InChI=1S/C5H4ClFS/c6-3-4-1-2-5(7)8-4/h1-2H,3H2 |

| Standard InChI Key | HFYFPZNAAYKGQC-UHFFFAOYSA-N |

| SMILES | C1=C(SC(=C1)F)CCl |

| Canonical SMILES | C1=C(SC(=C1)F)CCl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-(Chloromethyl)-5-fluorothiophene belongs to the thiophene family, characterized by a five-membered aromatic ring containing one sulfur atom. The substitution pattern—chloromethyl (-CHCl) at position 2 and fluorine (-F) at position 5—confers distinct electronic and steric properties. The SMILES notation explicitly defines its structure .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 150.60 g/mol | |

| SMILES | FC1=CC=C(CCl)S1 | |

| Topological Polar Surface Area (TPSA) | 0 Ų | |

| Rotatable Bonds | 1 |

The absence of hydrogen bond donors (HBD = 0) and minimal polar surface area (TPSA = 0 Ų) highlight its hydrophobic nature, which influences solubility and reactivity .

Synthesis and Manufacturing

Table 2: Comparative Reaction Conditions for Thiophene Derivatives

| Compound | Reagents | Temperature | Yield | Source |

|---|---|---|---|---|

| 5-Chlorothiophene-2-carboxylic acid | Cl, NaOH, NaSO | 5–30°C | 85% | |

| 2-(Chloromethyl)-5-fluorothiophene* | ClCHMgBr, BF·OEt | −78°C | 72% |

*Hypothetical pathway inferred from related reactions.

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits a boiling point of 122–127°C at 16 Torr and a density of 1.50 g/cm³ . It is slightly soluble in water but dissolves readily in chloroform and methanol, making it suitable for reactions in polar aprotic solvents .

Table 3: Physical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 122–127°C (16 Torr) | |

| Density | 1.50 g/cm³ | |

| Refractive Index | 1.6040–1.6080 | |

| Solubility in Water | Slight |

Reactivity and Functionalization

Nucleophilic Substitution

The chloromethyl group (-CHCl) serves as a prime site for nucleophilic attacks, enabling the synthesis of thioethers or amines. For instance, reaction with sodium ethoxide yields 2-(ethoxymethyl)-5-fluorothiophene, a potential intermediate in herbicide development .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) with aryl boronic acids can introduce aromatic moieties at the chloromethyl position, expanding its utility in drug discovery .

Applications in Agrochemicals and Pharmaceuticals

Table 4: Herbicidal Performance of Thiophene Derivatives

| Compound | Target Weed | Efficacy (%) | Source |

|---|---|---|---|

| 5-Chlorothiophene-2-carbonyl chloride | Chelidonium majus | 90 | |

| Br-Br-Thiophene carboxamide | Amaranthus retroflexus | 100 |

Pharmaceutical Intermediates

The compound’s fluorinated and chlorinated positions make it a candidate for anticoagulant agents. For example, Rivaroxaban impurities incorporate similar thiophene backbones .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume